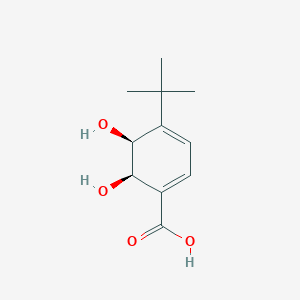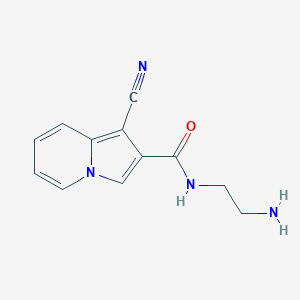![molecular formula C20H34NO3P B14217362 2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate CAS No. 550373-02-9](/img/structure/B14217362.png)
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of phosphinate oxides.
Reduction: Reducing agents can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and may require solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinate oxides, while substitution reactions can produce a variety of substituted phosphinates .
Scientific Research Applications
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism by which 2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphinate group can act as a ligand for metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s reactivity in chemical processes .
Comparison with Similar Compounds
Similar Compounds
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate: Known for its use as a UVA filter in sunscreens.
2-Ethylhexyl 4-(dimethylamino)benzoate: Commonly used in sunscreens and known for its photoprotective properties.
Uniqueness
2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
CAS No. |
550373-02-9 |
|---|---|
Molecular Formula |
C20H34NO3P |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-ethylhexoxy(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C20H34NO3P/c1-5-9-13-18(6-2)16-24-25(23,19-14-11-10-12-15-19)17-20(22)21(7-3)8-4/h10-12,14-15,18H,5-9,13,16-17H2,1-4H3 |
InChI Key |
IAYDYQPITITAOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(CC(=O)N(CC)CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)
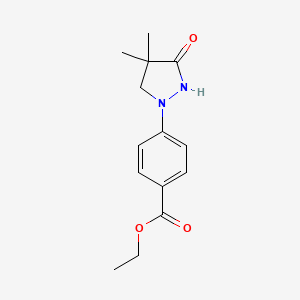
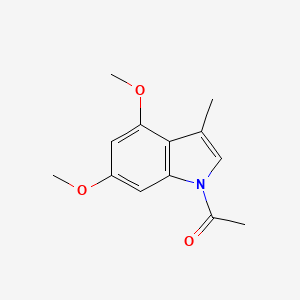

![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
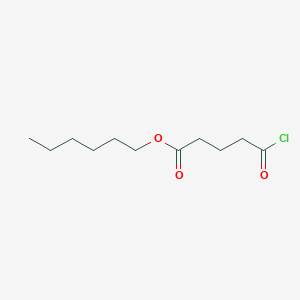

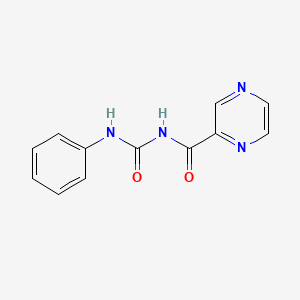
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)
